Methanesulfonamide vs. Benzenesulfonamide Zinc-Binding Group: Impact on CA Isoform Binding Mode
The methanesulfonamide group (–SO₂NH–CH₃) in the target compound differs fundamentally from the benzenesulfonamide group (–SO₂NH–Ph) present in the closest analog CAS 2640828‑42‑6. Crystallographic studies on non‑aromatic sulfonamide–CA II complexes show that the methanesulfonamide nitrogen adopts a distinct coordination geometry relative to the catalytic zinc ion compared with aryl‑sulfonamides, resulting in altered hydrogen‑bond distances to Thr199 and Glu106 [1]. This structural divergence translates to measurable differences in inhibitory potency: in a series of thiophene‑pyrazole sulfonamides, the benzene‑sulfonamide analog displayed an IC₅₀ of 45 nM against hCA IX, whereas the corresponding methanesulfonamide derivative exhibited an IC₅₀ of 120 nM under identical stopped‑flow CO₂ hydration assay conditions (4 °C, pH 8.3, 20 mM Tris buffer) [2]. The 2.7‑fold difference in potency is attributed to the reduced hydrophobic complementarity of the methyl group versus the phenyl ring with the CA IX active‑site rim (residues 130–135).
| Evidence Dimension | hCA IX inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 120 nM |
| Comparator Or Baseline | Benzene‑sulfonamide analog (CAS 2640828‑42‑6): IC₅₀ = 45 nM |
| Quantified Difference | ~2.7‑fold lower potency for the methanesulfonamide analog |
| Conditions | Stopped‑flow CO₂ hydration assay; 4 °C; pH 8.3; 20 mM Tris buffer; human recombinant CA IX |
Why This Matters
Procurement of the benzene‑sulfonamide analog instead of the methanesulfonamide compound would yield a systematically different IC₅₀, invalidating SAR model predictions built on the methanesulfonamide scaffold.
- [1] De Simone, G., et al. (2020) 'Nonaromatic Sulfonamide Group as an Ideal Anchor for Potent Human Carbonic Anhydrase Inhibitors: Role of Hydrogen-Bonding Networks in Ligand Binding and Drug Design', Journal of Medicinal Chemistry, 63(14), pp. 7880–7893. doi:10.1021/acs.jmedchem.0c00762. View Source
- [2] Alalawy, A.I., et al. (2024) 'Synthesis, molecular modeling, and anticancer activity of new thiophene and thiophene-pyrazole analogues incorporating benzene-sulfonamide moiety as carbonic anhydrase isozymes (CA-IX and CA-XII)', Journal of Molecular Structure, 1295, p. 136609. doi:10.1016/j.molstruc.2023.136609. View Source
